molecular formula C12H10ClFN2O2 B3019727 2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide CAS No. 2411265-27-3

2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide

Cat. No.: B3019727
CAS No.: 2411265-27-3
M. Wt: 268.67
InChI Key: STPISRUNHNRDBP-UHFFFAOYSA-N
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Description

2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide typically involves the reaction of 7-fluoro-2-oxo-1H-quinoline-3-carbaldehyde with chloroacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with altered oxidation states.

Scientific Research Applications

2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-2-oxo-1H-quinoline-3-carbaldehyde: A precursor in the synthesis of 2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide.

    2-Chloro-N-(quinolin-3-ylmethyl)acetamide: A similar compound without the fluoro substituent.

    N-(7-Fluoro-2-oxo-1H-quinolin-3-yl)methylacetamide: A derivative without the chloro substituent.

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2/c13-5-11(17)15-6-8-3-7-1-2-9(14)4-10(7)16-12(8)18/h1-4H,5-6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPISRUNHNRDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C(=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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